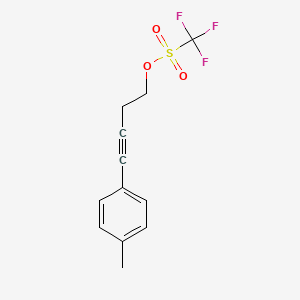
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to participate in various chemical reactions. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(4-Methylphenyl)but-3-yn-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of the original compound.
Reduction: The major products are alcohols or alkanes.
Oxidation: The major products are ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is primarily based on its ability to act as an electrophile. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the carbon atom adjacent to it highly electrophilic. This allows the compound to react readily with nucleophiles, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbut-3-yn-1-yl trifluoromethanesulfonate: Similar structure but lacks the methyl group on the phenyl ring.
But-3-yn-1-yl trifluoromethanesulfonate: Similar structure but lacks the phenyl group.
Uniqueness
4-(4-Methylphenyl)but-3-yn-1-yl trifluoromethanesulfonate is unique due to the presence of both a phenyl group and a trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
87639-41-6 |
|---|---|
Molekularformel |
C12H11F3O3S |
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
4-(4-methylphenyl)but-3-ynyl trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O3S/c1-10-5-7-11(8-6-10)4-2-3-9-18-19(16,17)12(13,14)15/h5-8H,3,9H2,1H3 |
InChI-Schlüssel |
RFIHDXPIASXQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CCCOS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



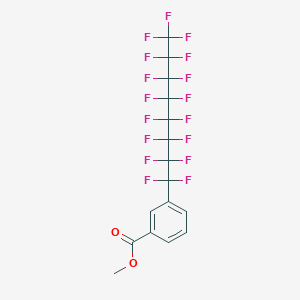
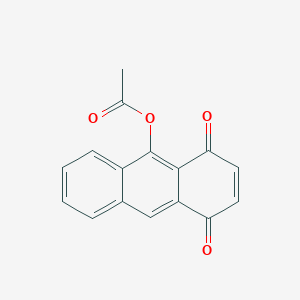

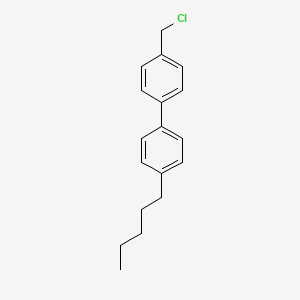
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
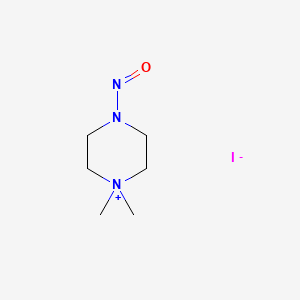
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
